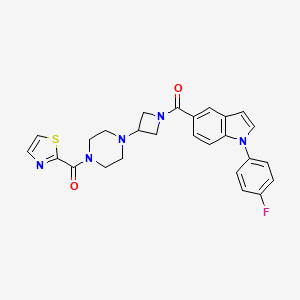

JNJ-42226314

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

[1-(4-fluorophenyl)indol-5-yl]-[3-[4-(1,3-thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FN5O2S/c27-20-2-4-21(5-3-20)32-9-7-18-15-19(1-6-23(18)32)25(33)31-16-22(17-31)29-10-12-30(13-11-29)26(34)24-28-8-14-35-24/h1-9,14-15,22H,10-13,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVOACCSOISMVBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2CN(C2)C(=O)C3=CC4=C(C=C3)N(C=C4)C5=CC=C(C=C5)F)C(=O)C6=NC=CS6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of JNJ-42226314

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-42226314 is a novel, potent, selective, and reversible inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By competitively inhibiting MAGL, this compound leads to a significant elevation of 2-AG levels in the brain. This, in turn, enhances the signaling of the endocannabinoid system through the activation of cannabinoid receptors CB1 and CB2. This heightened endocannabinoid tone has demonstrated therapeutic potential in preclinical models of pain and inflammation. This document provides a comprehensive overview of the mechanism of action of this compound, including its pharmacological profile, key experimental data, and detailed methodologies.

Core Mechanism of Action: Monoacylglycerol Lipase (MAGL) Inhibition

The principal mechanism of action of this compound is the potent and reversible inhibition of the serine hydrolase monoacylglycerol lipase (MAGL).[1] MAGL is the rate-limiting enzyme in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), converting it into arachidonic acid and glycerol.[1]

This compound acts as a competitive inhibitor with respect to the 2-AG substrate.[1] This means that this compound binds to the active site of the MAGL enzyme, preventing 2-AG from being hydrolyzed. This inhibition is reversible and non-covalent.[2][3] The consequence of this enzymatic blockade is a dose-dependent increase in the levels of 2-AG in the central nervous system.[2]

This elevation of 2-AG, the most abundant endogenous agonist for cannabinoid receptors, leads to enhanced activation of both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1] The activation of these receptors is responsible for the downstream therapeutic effects observed with this compound, including analgesia in models of inflammatory and neuropathic pain.[1][2]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

| Parameter | Species/Cell Line | Value | Reference |

| IC50 | Human HeLa cells | 1.13 nM | [2] |

| Human PBMC | 1.88 nM | [2] | |

| Mouse brain | 0.67 nM | [2] | |

| Rat brain | 0.97 nM | [2] | |

| t1/2 (for MAGL) | Human | 11.4 min | [2] |

| Mouse | 27.6 min | [2] | |

| Rat | 27.2 min | [2] |

Table 1: In Vitro Potency and Target Engagement of this compound.

| Dose (i.p.) | Effect | Species | Reference |

| 3 mg/kg | ~80% enzyme occupancy | Rat | [1] |

| 3 mg/kg | Significantly increased 2-AG and norepinephrine levels | Rat | [1] |

| 30 mg/kg | Induced hippocampal synaptic depression | Rat | [1] |

| 30 mg/kg | Altered sleep onset | Rat | [1] |

| 30 mg/kg | Decreased electroencephalogram gamma power | Rat | [1] |

| 30 mg/kg | Antinociceptive in CFA model of inflammatory pain | Rat | [2] |

Table 2: In Vivo Pharmacodynamic and Efficacy Data for this compound.

Key Experimental Protocols

Detailed methodologies for the pivotal experiments that elucidated the mechanism of action of this compound are described below. These are representative protocols based on standard methodologies in the field.

In Vitro MAGL Inhibition Assay

This assay is designed to determine the potency of this compound in inhibiting MAGL activity.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against MAGL.

Materials:

-

Recombinant human, rat, or mouse MAGL (e.g., expressed in HEK293 cells)

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing a detergent (e.g., 0.1% BSA)

-

Substrate: 2-arachidonoylglycerol (2-AG) or a fluorogenic substrate analog

-

This compound stock solution in DMSO

-

Detection Reagent (if using a colorimetric or fluorometric substrate)

-

96-well microplates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute further in Assay Buffer to the desired final concentrations.

-

Add the diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.

-

Add the recombinant MAGL enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding the 2-AG substrate to each well.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Quantify the product of the enzymatic reaction. If using native 2-AG, this is typically done by LC-MS/MS to measure the amount of arachidonic acid produced. If using a fluorogenic substrate, the fluorescence is measured using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow: In Vitro MAGL Inhibition Assay

Caption: Workflow for the in vitro MAGL inhibition assay.

In Vivo Measurement of 2-AG Levels

This protocol is used to assess the in vivo target engagement of this compound by measuring its effect on the concentration of 2-AG in the brain.

Objective: To determine the dose-dependent effect of this compound on brain 2-AG levels.

Materials:

-

Male Sprague-Dawley rats or C57BL/6 mice

-

This compound formulation for intraperitoneal (i.p.) injection

-

Vehicle control

-

Anesthesia

-

Liquid nitrogen or focused microwave irradiation system for euthanasia and tissue preservation

-

Homogenization buffer

-

Organic solvents (e.g., chloroform, methanol)

-

Internal standard (e.g., deuterated 2-AG)

-

LC-MS/MS system

Procedure:

-

Administer this compound or vehicle to the animals via i.p. injection at various doses.

-

At a specified time point post-dosing, euthanize the animals using a method that minimizes post-mortem changes in endocannabinoid levels (e.g., focused microwave irradiation or rapid decapitation followed by immediate freezing of the head in liquid nitrogen).

-

Dissect the brain region of interest (e.g., hippocampus, cortex) on a cold plate.

-

Immediately homogenize the tissue in a tube containing homogenization buffer and the internal standard.

-

Perform a lipid extraction using organic solvents (e.g., a modified Bligh-Dyer extraction).

-

Centrifuge the samples to separate the organic and aqueous phases.

-

Collect the organic phase containing the lipids and dry it down under a stream of nitrogen.

-

Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system and quantify the amount of 2-AG relative to the internal standard.

-

Compare the 2-AG levels in the this compound-treated groups to the vehicle-treated group to determine the dose-dependent increase.

In Vivo Models of Pain

This compound has been evaluated in preclinical models of inflammatory and neuropathic pain.

Objective: To assess the antinociceptive efficacy of this compound in a model of inflammatory pain.

Procedure:

-

Induce inflammation by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw of a rat.

-

Allow several days for the inflammation and associated thermal hyperalgesia to develop.

-

Measure baseline pain responses (e.g., paw withdrawal latency to a radiant heat source).

-

Administer this compound or vehicle to the animals.

-

At various time points after drug administration, re-assess the paw withdrawal latency to the radiant heat source.

-

An increase in the withdrawal latency in the this compound-treated group compared to the vehicle group indicates an antinociceptive effect.

Objective: To evaluate the efficacy of this compound in a model of neuropathic pain.

Procedure:

-

Surgically induce a chronic constriction injury (CCI) of the sciatic nerve in one leg of a rat.

-

Allow several days to weeks for the development of neuropathic pain symptoms, such as cold allodynia.

-

Measure baseline pain responses (e.g., response to a cold stimulus applied to the paw).

-

Administer this compound or vehicle to the animals.

-

At various time points after drug administration, re-assess the response to the cold stimulus.

-

A reduction in the pain response in the this compound-treated group compared to the vehicle group indicates efficacy in this model of neuropathic pain.

Logical Relationship: From Target Inhibition to Therapeutic Effect

Caption: Logical flow from MAGL inhibition to therapeutic effect.

Conclusion

This compound is a well-characterized, potent, and selective reversible inhibitor of MAGL. Its mechanism of action, centered on the elevation of the endocannabinoid 2-AG, has been robustly demonstrated through a series of in vitro and in vivo experiments. The preclinical data strongly support its potential as a therapeutic agent for the treatment of pain and other disorders where modulation of the endocannabinoid system is beneficial. The detailed experimental protocols provided herein offer a guide for the further investigation of this and similar compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacologic Characterization of this compound, [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone, a Reversible, Selective, and Potent Monoacylglycerol Lipase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

JNJ-42226314: A Technical Guide to a Reversible and Selective MAGL Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JNJ-42226314, a potent, selective, and reversible inhibitor of monoacylglycerol lipase (MAGL). This document details the compound's mechanism of action, quantitative pharmacological data, and the experimental protocols utilized in its characterization.

Core Mechanism of Action

This compound is a non-covalent, competitive inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3][4] By reversibly binding to MAGL, this compound prevents the breakdown of 2-AG into arachidonic acid and glycerol.[1] This inhibition leads to an elevation of endogenous 2-AG levels, which in turn enhances the signaling of cannabinoid receptors CB1 and CB2.[1] This potentiation of the endocannabinoid system is the basis for the therapeutic potential of this compound in various disorders, including those related to pain, inflammation, and mood.[1][5]

Figure 1: Mechanism of this compound Action.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound across various in vitro and in vivo experimental systems.

Table 1: In Vitro Inhibitory Activity

| Target | System | Assay Type | IC50 (nM) | Reference |

| Human MAGL | HeLa Cells | [3H] 2-OG Cleavage | 1.13 ± 0.05 | [2][6] |

| Human MAGL | PBMC | [3H] 2-OG Cleavage | 1.88 ± 0.41 | [2][6] |

| Mouse MAGL | Brain | [3H] 2-OG Cleavage | 0.67 ± 0.11 | [2][6] |

| Rat MAGL | Brain | [3H] 2-OG Cleavage | 0.97 ± 0.12 | [2][6] |

| Human MAGL | Recombinant | Fluorometric | < 5 | [6] |

Table 2: In Vivo Efficacy and Target Engagement

| Species | Model | Endpoint | Dose (mg/kg) | Effect | Reference |

| Mouse | Dose-Response | 50% Effective Dose (ED50) | 0.5 | Target Engagement | [6] |

| Rat | Inflammatory Pain (CFA) | Antinociception | 30 | Efficacy Observed | [1][2] |

| Rat | Neuropathic Pain (CCI) | Antinociception | 3 & 30 | Efficacy Observed | [1] |

| Rat | - | Hippocampal 2-AG Elevation | 3 & 30 | Dose-dependent increase | [2] |

| Rat | - | MAGL Occupancy | 3 | ~80% | [1] |

Table 3: Pharmacokinetic Parameters

| Species | Parameter | Value | Reference |

| Human | t1/2 for MAGL | 11.4 min | [2] |

| Mouse | t1/2 for MAGL | 27.6 min | [2] |

| Rat | t1/2 for MAGL | 27.2 min | [2] |

Table 4: Selectivity Profile

| Off-Target | Assay Type | IC50 or % Inhibition @ 10 µM | Reference |

| hFAAH | Radiometric | > 4 µM | [6] |

| Serine Protease Panel (15 targets) | - | Clean at 10 µM | [6] |

| Kinase Panel (50 targets) | - | < 20% inhibition at 10 µM | [6] |

| HTR1B | Radioligand Binding | 50% inhibition at 10 µM | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro MAGL Inhibition Assay ([3H] 2-OG Cleavage)

This protocol is based on the methodology described for assessing cellular target engagement.[6]

-

Cell/Tissue Preparation: Homogenize human HeLa cells, human peripheral blood mononuclear cells (PBMCs), or rodent brain tissue in an appropriate buffer.

-

Incubation with Inhibitor: Pre-incubate the cell or tissue homogenates with varying concentrations of this compound or vehicle control for a specified period at 37°C.

-

Substrate Addition: Initiate the enzymatic reaction by adding the radiolabeled substrate, [3H] 2-oleoylglycerol ([3H] 2-OG).

-

Reaction Termination: After a defined incubation time, terminate the reaction by adding an organic solvent mixture (e.g., chloroform/methanol).

-

Phase Separation: Separate the aqueous and organic phases by centrifugation. The radiolabeled glycerol product will be in the aqueous phase, while the unreacted substrate remains in the organic phase.

-

Quantification: Measure the radioactivity in an aliquot of the aqueous phase using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Figure 2: In Vitro Inhibition Assay Workflow.

In Vivo Models of Pain

3.2.1. Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

This protocol is a standard method for inducing inflammatory pain in rodents.[1]

-

Induction of Inflammation: Induce inflammation by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw of a rat.

-

Drug Administration: At a specified time post-CFA injection, administer this compound or vehicle control via intraperitoneal (i.p.) injection.

-

Assessment of Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source at various time points after drug administration. An increase in withdrawal latency indicates an antinociceptive effect.

-

Data Analysis: Compare the paw withdrawal latencies between the this compound-treated and vehicle-treated groups using appropriate statistical methods.

3.2.2. Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This is a widely used surgical model of neuropathic pain.[1]

-

Surgical Procedure: Under anesthesia, loosely ligate the sciatic nerve of a rat with chromic gut sutures.

-

Drug Administration: After a post-operative recovery period, administer this compound or vehicle control (i.p.).

-

Assessment of Cold Allodynia: Measure the response to a cold stimulus (e.g., a drop of acetone) applied to the plantar surface of the injured paw. A reduction in the withdrawal response indicates an anti-allodynic effect.

-

Data Analysis: Compare the behavioral responses between the drug-treated and vehicle-treated groups.

Logical Relationships and Selectivity

The high selectivity of this compound for MAGL over other serine hydrolases, particularly FAAH, is a critical feature of its pharmacological profile. This selectivity ensures that the observed effects are primarily due to the modulation of 2-AG levels and not the confounding inhibition of other pathways, such as anandamide degradation by FAAH.

Figure 3: Selectivity Profile of this compound.

Conclusion

This compound is a well-characterized, potent, and selective reversible inhibitor of MAGL. Its ability to elevate 2-AG levels in a controlled manner has demonstrated therapeutic potential in preclinical models of pain. The favorable selectivity profile minimizes the risk of off-target effects, making it a valuable tool for studying the role of the endocannabinoid system and a promising candidate for further drug development.

References

- 1. Pharmacologic Characterization of this compound, [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone, a Reversible, Selective, and Potent Monoacylglycerol Lipase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.org]

- 4. This compound | Selective MAGL Inhibitor | DC Chemicals [dcchemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. eubopen.org [eubopen.org]

JNJ-42226314: A Technical Guide to its Effects on the Endocannabinoid System

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-42226314 is a potent, selective, and reversible inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound elevates the levels of 2-AG in the brain, thereby amplifying endocannabinoid signaling. This technical guide provides an in-depth overview of the pharmacological effects of this compound on the endocannabinoid system, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, mood, and appetite.[1] The primary psychoactive component of cannabis, Δ9-tetrahydrocannabinol (THC), exerts its effects through the ECS. The system's endogenous ligands, known as endocannabinoids, principally anandamide (AEA) and 2-arachidonoylglycerol (2-AG), activate cannabinoid receptors CB1 and CB2.[1]

Monoacylglycerol lipase (MAGL) is the rate-limiting enzyme that hydrolyzes 2-AG into arachidonic acid and glycerol, thus terminating its signaling.[1] Inhibition of MAGL presents a promising therapeutic strategy to enhance 2-AG signaling for the treatment of various disorders, including neuropathic and inflammatory pain. This compound has emerged as a significant chemical probe for studying the therapeutic potential of MAGL inhibition due to its high potency, selectivity, and reversible, non-covalent binding mechanism.[2]

Mechanism of Action

This compound functions as a competitive inhibitor of MAGL, directly competing with the endogenous substrate 2-AG for binding to the enzyme's active site.[1] This inhibition leads to a dose-dependent increase in the concentration of 2-AG in the brain. The elevated 2-AG levels subsequently enhance the activation of cannabinoid receptors, primarily CB1 receptors, leading to downstream signaling effects.

Signaling Pathway

The following diagram illustrates the core signaling pathway affected by this compound.

Quantitative Data

The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound.

In Vitro Potency

| Target Enzyme System | IC₅₀ (nM) |

| Human HeLa cells MAGL | 1.13 |

| Human PBMC MAGL | 1.88 |

| Mouse brain MAGL | 0.67 |

| Rat brain MAGL | 0.97 |

Table 1: In Vitro Inhibitory Potency of this compound.[2]

In Vivo Effects in Rodents

| Parameter | Dose (mg/kg, i.p.) | Species | Effect |

| Enzyme Occupancy | 3 | Rat | ~80% |

| 30 | Rat | >90% | |

| 2-AG Levels | 3 | Rat | Significant increase in hippocampus |

| 30 | Rat | Dose-dependent elevation in hippocampus | |

| Norepinephrine Levels | 3 | Rat | Significant increase in cortex |

| 30 | Rat | Significant increase in cortex | |

| Antinociception | 30 | Rat | Efficacious in CFA model of inflammatory pain |

| 3 | Rat | Efficacious in CCI model of neuropathic pain | |

| Wakefulness | 3 | Rat | Increased total wake time for 2 hours |

| 30 | Rat | Increased total wake time for up to 8 hours |

Table 2: Summary of In Vivo Pharmacodynamic Effects of this compound.[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

MAGL Activity Assay

This protocol describes a common method for assessing MAGL activity, which can be adapted to evaluate the inhibitory effects of compounds like this compound.

Protocol:

-

Enzyme Source Preparation: Homogenize brain tissue (e.g., rat cerebellum) in an appropriate buffer (e.g., Tris-HCl) and prepare a membrane fraction by centrifugation.

-

Inhibitor Incubation: Pre-incubate the enzyme preparation with varying concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 2-arachidonoylglycerol (2-AG).

-

Reaction Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a cold solvent mixture (e.g., chloroform/methanol).

-

Lipid Extraction and Analysis: Extract the lipids and quantify the amount of arachidonic acid produced using liquid chromatography-mass spectrometry (LC-MS). The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Pain Models

This model is used to assess the efficacy of analgesics in a state of persistent inflammatory pain.

Protocol:

-

Induction of Inflammation: Induce inflammation by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw of a rat.

-

Post-Induction Period: Allow several days for the inflammation and associated hypersensitivity to develop.

-

Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection).

-

Assessment of Thermal Hyperalgesia: At various time points after drug administration, assess the paw withdrawal latency to a thermal stimulus (e.g., radiant heat source). An increase in paw withdrawal latency indicates an antinociceptive effect.

The CCI model is a widely used model of peripheral nerve injury-induced neuropathic pain.

Protocol:

-

Surgical Procedure: Under anesthesia, expose the sciatic nerve of one hind limb of a rat and place loose chromic gut ligatures around it.

-

Post-Surgical Recovery: Allow the animal to recover from surgery and for neuropathic pain symptoms to develop over several days.

-

Drug Administration: Administer this compound or vehicle control.

-

Assessment of Cold Allodynia: Measure the response to a non-noxious cold stimulus (e.g., a cold plate). A reduction in the withdrawal latency or an increase in the frequency of withdrawal behaviors is indicative of cold allodynia. The efficacy of the test compound is determined by its ability to reverse these behaviors.

Measurement of 2-AG and Norepinephrine Levels in Brain Tissue

This protocol outlines the general procedure for quantifying endocannabinoid and neurotransmitter levels in the brain following drug administration.

Protocol:

-

Drug Administration: Administer this compound or vehicle to the animals.

-

Tissue Collection: At a predetermined time point after administration, euthanize the animals and rapidly dissect the brain region of interest (e.g., hippocampus, cortex). The tissue should be immediately frozen to prevent post-mortem changes in analyte levels.

-

Homogenization and Extraction: Homogenize the tissue in a suitable solvent containing internal standards for both 2-AG and norepinephrine. Perform lipid and/or small molecule extraction.

-

LC-MS/MS Analysis: Quantify the levels of 2-AG and norepinephrine in the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the endocannabinoid system, specifically 2-AG signaling, in health and disease. Its potent and selective inhibition of MAGL leads to a significant and dose-dependent elevation of 2-AG levels in the brain, resulting in antinociceptive effects in models of inflammatory and neuropathic pain. The detailed methodologies provided in this guide serve as a resource for researchers aiming to study the effects of this compound and other MAGL inhibitors on the endocannabinoid system. Further research into the therapeutic applications of this and similar compounds is warranted.

References

JNJ-42226314: A Technical Overview of its Binding Kinetics and Affinity for Monoacylglycerol Lipase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of JNJ-42226314, a potent and selective inhibitor of monoacylglycerol lipase (MAGL). The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound

This compound is a reversible and competitive inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system.[1][2] MAGL is primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), converting it into arachidonic acid and glycerol. By inhibiting MAGL, this compound effectively increases the levels of 2-AG, thereby enhancing the activation of cannabinoid receptors CB1 and CB2. This mechanism of action underlies its therapeutic potential in a range of neurological and inflammatory conditions.

Binding Affinity of this compound

The binding affinity of this compound for MAGL has been determined through various in vitro assays, primarily by measuring its half-maximal inhibitory concentration (IC50). As a competitive inhibitor, its IC50 is influenced by the substrate concentration used in the assay. The inhibition constant (Ki), a more direct measure of binding affinity, can be estimated from the IC50 value using the Cheng-Prusoff equation, particularly for competitive inhibitors.

Cheng-Prusoff Equation:

Ki = IC50 / (1 + ([S]/Km))

Where:

-

Ki: Inhibition constant

-

IC50: Half-maximal inhibitory concentration

-

[S]: Substrate concentration

-

Km: Michaelis-Menten constant of the substrate

The following table summarizes the reported IC50 values for this compound against MAGL from various sources.

| Parameter | Value (nM) | Assay System | Reference |

| IC50 | 1.1 | Not Specified | [3] |

| IC50 | 4.4 | Not Specified | [3] |

Note: The specific substrate concentrations and Km values were not provided in the referenced literature, precluding a precise calculation of Ki. However, the low nanomolar IC50 values indicate a high binding affinity of this compound for MAGL.

Binding Kinetics of this compound

Experimental Protocols

The determination of the binding affinity of this compound typically involves enzymatic assays that measure the activity of MAGL in the presence of the inhibitor. Fluorometric and colorimetric assays are common high-throughput screening methods for MAGL inhibitors.

Fluorometric MAGL Activity Assay

This assay measures the enzymatic hydrolysis of a fluorogenic substrate by MAGL, resulting in a fluorescent product. The rate of fluorescence increase is proportional to MAGL activity.

Materials:

-

Recombinant human MAGL

-

MAGL assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Fluorogenic MAGL substrate (e.g., a long-wavelength fluorogenic substrate)

-

This compound (or other test inhibitors)

-

Microplate reader with fluorescence detection capabilities

Protocol:

-

Enzyme Preparation: Dilute the recombinant human MAGL to the desired concentration in the assay buffer.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the MAGL enzyme solution to each well.

-

Inhibitor Incubation: Add the different concentrations of this compound to the respective wells and incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic MAGL substrate to all wells.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader (e.g., λex = 571 nm, λem = 588 nm for a red fluorescent probe).[7]

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Signaling Pathway

The inhibitory action of this compound on MAGL has a direct impact on the endocannabinoid signaling pathway.

As depicted in the diagram, this compound inhibits MAGL, preventing the breakdown of 2-AG. The resulting accumulation of 2-AG leads to enhanced activation of CB1 and CB2 receptors, which in turn modulates various downstream physiological processes, including pain perception, inflammation, and neurotransmission.

Selectivity Profile

This compound is characterized as a highly selective inhibitor for MAGL. Off-target activity profiling is crucial in drug development to assess potential side effects. While comprehensive public data on the full selectivity panel of this compound is limited, its development as a chemical probe suggests a high degree of specificity for its intended target.

Conclusion

This compound is a high-affinity, reversible, and competitive inhibitor of monoacylglycerol lipase. Its mechanism of action, centered on the potentiation of endocannabinoid signaling through the elevation of 2-AG levels, makes it a valuable tool for research and a potential therapeutic agent. Further studies to elucidate its precise binding kinetics, including the determination of kon and koff values, would provide a more complete understanding of its pharmacological profile. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and professionals working in the field of drug discovery and development.

References

- 1. assaygenie.com [assaygenie.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

JNJ-42226314: A Technical Guide on its Therapeutic Potential in Central Nervous System Disorders

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-42226314 is a potent, selective, and reversible inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound elevates the levels of 2-AG in the brain, thereby enhancing endocannabinoid signaling through cannabinoid receptors CB1 and CB2. This mechanism holds significant therapeutic potential for a range of central nervous system (CNS) disorders. Preclinical studies have demonstrated its efficacy in models of inflammatory and neuropathic pain.[1][2] The broader implications of MAGL inhibition suggest potential applications in neurodegenerative diseases, anxiety, and depression, primarily through the dual action of augmenting neuroprotective endocannabinoid signaling and reducing the production of pro-inflammatory arachidonic acid and its downstream metabolites, such as prostaglandins.[3][4][5] This technical guide provides a comprehensive overview of the pharmacology, preclinical data, and therapeutic potential of this compound in CNS disorders.

Introduction to this compound and its Mechanism of Action

This compound is a novel, non-covalent, competitive inhibitor of MAGL.[1][6][7] The inhibition of MAGL leads to a significant and dose-dependent increase in the levels of the endocannabinoid 2-AG in the brain.[7] 2-AG is the most abundant endogenous agonist for the cannabinoid receptors CB1 and CB2, which are widely expressed in the CNS and play crucial roles in modulating neurotransmission, inflammation, and neuronal survival.[1][2]

The therapeutic potential of this compound stems from its dual effect on two key signaling pathways:

-

Enhancement of Endocannabinoid Signaling: By increasing the synaptic concentration of 2-AG, this compound potentiates the activation of CB1 and CB2 receptors. Activation of these receptors has been shown to have beneficial effects on mood, pain perception, and inflammation.[1][2]

-

Reduction of Pro-inflammatory Mediators: MAGL is a key enzyme in the production of arachidonic acid (AA) in the brain. AA is the precursor to pro-inflammatory eicosanoids, including prostaglandins (e.g., PGE2 and PGD2). By inhibiting MAGL, this compound reduces the available pool of AA for prostaglandin synthesis, thereby exerting anti-inflammatory effects.[3][5]

This dual mechanism of action makes this compound a promising candidate for the treatment of a variety of CNS disorders where both endocannabinoid system dysregulation and neuroinflammation are implicated.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound, primarily from in vitro and in vivo preclinical studies.

Table 1: In Vitro Potency of this compound [7][8]

| Assay System | IC50 (nM) |

| Human HeLa cells | 1.13 |

| Human PBMC | 1.88 |

| Mouse brain | 0.67 |

| Rat brain | 0.97 |

Table 2: In Vivo Characterization of this compound in Rodents [1][7]

| Parameter | Species | Dose | Effect |

| MAGL Occupancy | Rat | 3 mg/kg | ~80% enzyme occupancy in the brain |

| 2-AG Levels | Rat | 3 mg/kg and 30 mg/kg (i.p.) | Dose-dependent elevation of hippocampal 2-AG |

| Norepinephrine Levels | Rat | 3 mg/kg | Significantly increased norepinephrine levels in the cortex |

| Antinociceptive Efficacy (Inflammatory Pain) | Rat | 30 mg/kg (i.p.) | Efficacious in the complete Freund's adjuvant (CFA) model |

| Antinociceptive Efficacy (Neuropathic Pain) | Rat | 3 mg/kg | Produced neuropathic antinociception in the chronic constriction injury (CCI) model |

| Side Effects | Rat | 30 mg/kg | Induced hippocampal synaptic depression, altered sleep onset, and decreased EEG gamma power |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Monoacylglycerol Lipase (MAGL) Inhibition Assay (Fluorometric)

This assay is used to determine the in vitro potency of inhibitors against MAGL.

Principle: The assay measures the hydrolysis of a fluorogenic substrate by MAGL. The presence of an inhibitor reduces the rate of substrate cleavage, leading to a decrease in the fluorescent signal.

Protocol:

-

Reagent Preparation:

-

Prepare MAGL enzyme solution in assay buffer.

-

Dissolve this compound and control inhibitors in DMSO to create stock solutions.

-

Prepare a working solution of the fluorogenic MAGL substrate.

-

-

Assay Procedure:

-

In a 96-well plate, add the MAGL enzyme solution to each well.

-

Add serial dilutions of this compound or control compounds to the wells. Include wells with vehicle (DMSO) as a negative control.

-

Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Measure the fluorescence intensity over time using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This model is used to induce a neuropathic pain state in rodents to test the efficacy of analgesic compounds.

Principle: Loose ligation of the sciatic nerve causes nerve damage and subsequent development of chronic pain-like behaviors, including mechanical and cold allodynia.

Protocol:

-

Surgical Procedure:

-

Anesthetize the animal (e.g., rat or mouse).

-

Make an incision on the lateral surface of the thigh to expose the sciatic nerve.

-

Loosely tie four ligatures around the sciatic nerve with a defined spacing.

-

Close the incision with sutures.

-

-

Behavioral Testing:

-

Allow the animals to recover for a set period (e.g., 7-14 days) to allow for the development of neuropathic pain.

-

Assess mechanical allodynia using von Frey filaments. Measure the paw withdrawal threshold in response to calibrated mechanical stimuli.

-

Assess cold allodynia by applying a drop of acetone to the paw and measuring the duration of the withdrawal response.

-

-

Drug Administration and Efficacy Measurement:

-

Administer this compound or vehicle to the animals at various doses.

-

Perform behavioral testing at specific time points after drug administration to evaluate the reversal of pain-like behaviors.

-

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

This model is used to induce a localized and persistent inflammatory pain state.

Principle: A subcutaneous injection of CFA, an emulsion of heat-killed mycobacteria in mineral oil, elicits a robust inflammatory response characterized by edema, hyperalgesia, and allodynia.

Protocol:

-

Induction of Inflammation:

-

Inject a small volume of CFA into the plantar surface of the hind paw of the animal.

-

-

Behavioral Testing:

-

At various time points after CFA injection (e.g., 24 hours), assess thermal hyperalgesia using a radiant heat source (e.g., Hargreaves apparatus). Measure the latency for the animal to withdraw its paw from the heat stimulus.

-

Assess mechanical allodynia using von Frey filaments.

-

-

Drug Administration and Efficacy Measurement:

-

Administer this compound or vehicle.

-

Perform behavioral testing to determine the effect of the compound on reversing inflammatory pain behaviors.

-

Signaling Pathways and Experimental Workflows

Visual representations of the key pathways and experimental designs provide a clearer understanding of the science.

Caption: Mechanism of action of this compound in the endocannabinoid synapse.

Caption: General experimental workflow for preclinical pain models.

Therapeutic Potential in CNS Disorders

While the most robust data for this compound is in the domain of pain, the mechanism of MAGL inhibition suggests a much broader therapeutic potential across a range of CNS disorders.

Neuroinflammatory and Neurodegenerative Diseases

Neuroinflammation is a common pathological feature of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). The ability of MAGL inhibitors to reduce the production of pro-inflammatory prostaglandins makes them attractive candidates for these conditions.[3][5]

-

Alzheimer's Disease: Studies with other MAGL inhibitors have shown that they can reduce neuroinflammation, decrease amyloid-beta plaque formation, and improve cognitive function in animal models of AD.

-

Parkinson's Disease: MAGL inhibition has been found to be neuroprotective in preclinical models of PD, an effect attributed to the suppression of neuroinflammation.

Anxiety and Depression

The endocannabinoid system is a key regulator of mood and emotional responses. Dysregulation of this system has been implicated in the pathophysiology of anxiety and depression.

-

Anxiety: Preclinical studies with other MAGL inhibitors have demonstrated anxiolytic-like effects in various animal models. By elevating 2-AG levels, these inhibitors can modulate neurotransmission in brain regions involved in anxiety, such as the amygdala and prefrontal cortex.

-

Depression: There is growing evidence that enhancing 2-AG signaling through MAGL inhibition may have antidepressant effects. This is thought to be mediated by the restoration of normal endocannabinoid tone and the modulation of stress-related neurocircuits.

Future Directions and Conclusion

This compound represents a promising therapeutic agent with a well-defined mechanism of action. Its ability to dually modulate the endocannabinoid and inflammatory signaling pathways provides a strong rationale for its development in a variety of CNS disorders.

Future research should focus on:

-

Expanding Preclinical Evaluation: Conducting studies with this compound in validated animal models of Alzheimer's disease, Parkinson's disease, anxiety, and depression to confirm the therapeutic potential suggested by other MAGL inhibitors.

-

Biomarker Studies: Identifying and validating biomarkers that can track the engagement of MAGL and the downstream effects on 2-AG and prostaglandin levels in clinical trials.

-

Clinical Trials: Designing and executing well-controlled clinical trials to evaluate the safety, tolerability, and efficacy of this compound in relevant patient populations.

References

- 1. Pharmacologic Characterization of this compound, [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone, a Reversible, Selective, and Potent Monoacylglycerol Lipase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound | Selective MAGL Inhibitor | DC Chemicals [dcchemicals.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. eubopen.org [eubopen.org]

An In-depth Technical Guide on JNJ-42226314 and its Indirect Activation of Cannabinoid Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-42226314 is a potent, selective, and reversible inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound elevates the endogenous levels of 2-AG, which in turn acts as an agonist at cannabinoid receptors CB1 and CB2. This indirect activation of the cannabinoid system presents a promising therapeutic strategy for various conditions, including pain and inflammation, by amplifying the natural endocannabinoid signaling in a spatially and temporally controlled manner. This guide provides a comprehensive overview of the pharmacological data, experimental protocols, and relevant signaling pathways associated with this compound.

Mechanism of Action

This compound does not directly bind to or activate cannabinoid receptors. Instead, its pharmacological effects are mediated through the inhibition of MAGL. This leads to an accumulation of the endocannabinoid 2-AG, a full agonist of both CB1 and CB2 receptors.[1][2] The increased availability of 2-AG enhances the activation of these receptors in regions where it is endogenously produced, leading to downstream signaling events.

Diagram: Mechanism of Action of this compound

Caption: this compound inhibits MAGL, increasing 2-AG levels and enhancing CB1/CB2 receptor activation.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro MAGL Inhibition

| Parameter | Species/Cell Line | Value | Reference |

| IC₅₀ | Human (recombinant) | 4.4 nM | [3] |

| IC₅₀ | Human HeLa cells | 1.13 nM | EUbOPEN |

| IC₅₀ | Human PBMC | 1.88 nM | EUbOPEN |

| IC₅₀ | Mouse brain | 0.67 nM | EUbOPEN |

| IC₅₀ | Rat brain | 0.97 nM | EUbOPEN |

| Inhibition Mode | - | Competitive with 2-AG | [1] |

Table 2: In Vivo Pharmacodynamics and Pharmacokinetics

| Parameter | Species | Dose | Effect | Reference |

| 2-AG Elevation | Rat (brain) | 3 mg/kg, i.p. | Significant increase | [1] |

| 2-AG Elevation | Rat (brain) | 30 mg/kg, i.p. | Dose-dependent increase | [1] |

| MAGL Occupancy | Rat (brain) | 3 mg/kg, i.p. | ~80% | [1] |

| Antinociceptive Efficacy | Rat (CFA model) | 30 mg/kg, i.p. | Significant antinociception | [1] |

| t₁/₂ (MAGL) | Human | - | 11.4 min | MedChemExpress |

| t₁/₂ (MAGL) | Mouse | - | 27.6 min | MedChemExpress |

| t₁/₂ (MAGL) | Rat | - | 27.2 min | MedChemExpress |

Experimental Protocols

In Vitro MAGL Inhibition Assay (Fluorometric)

This protocol is a general guideline for determining the IC₅₀ of this compound against MAGL.

Diagram: MAGL Inhibition Assay Workflow

Caption: Workflow for determining the in vitro inhibitory activity of this compound on MAGL.

Materials:

-

Recombinant human MAGL

-

Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)

-

This compound serial dilutions (in DMSO)

-

Fluorogenic MAGL substrate (e.g., 4-Nitrophenyl acetate or a more specific substrate)

-

96-well black microplate

-

Plate reader with fluorescence capabilities

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add MAGL enzyme to each well of the microplate, except for the blank controls.

-

Add the this compound dilutions to the appropriate wells. For control wells, add vehicle (DMSO).

-

Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin kinetic measurement of fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm) at 37°C for 30-60 minutes.

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percent inhibition relative to the vehicle control and plot against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.

In Vivo CFA-Induced Inflammatory Pain Model

This protocol outlines the induction of inflammatory pain in rats using Complete Freund's Adjuvant (CFA) to evaluate the antinociceptive effects of this compound.[1]

Diagram: CFA-Induced Inflammatory Pain Model Workflow

Caption: Experimental workflow for evaluating the antinociceptive effects of this compound.

Materials:

-

Male Sprague-Dawley rats

-

Complete Freund's Adjuvant (CFA)

-

This compound

-

Vehicle for this compound

-

Nociceptive testing apparatus (e.g., radiant heat source for paw withdrawal latency)

Procedure:

-

Acclimatize rats to the testing environment and handling for several days.

-

Measure baseline nociceptive thresholds (e.g., paw withdrawal latency to a radiant heat source).

-

Induce inflammation by injecting CFA (e.g., 100 µL) into the plantar surface of one hind paw.

-

Allow 24 hours for the development of inflammation and hyperalgesia.

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

-

At specified time points after drug administration, measure the nociceptive thresholds.

-

Compare the paw withdrawal latencies between the this compound-treated group and the vehicle-treated group to determine the antinociceptive effect.

Signaling Pathways

The indirect activation of CB1 and CB2 receptors by elevated 2-AG levels, due to MAGL inhibition by this compound, initiates a cascade of intracellular signaling events. These pathways are primarily mediated by G-proteins of the Gi/o family.

Diagram: CB1/CB2 Receptor Signaling Pathways

References

- 1. Pharmacologic Characterization of this compound, [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone, a Reversible, Selective, and Potent Monoacylglycerol Lipase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches [mdpi.com]

- 3. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-42226314 role in modulating neurotransmission

An In-depth Technical Guide on the Role of JNJ-42226314 in Modulating Neurotransmission

Introduction

This compound, chemically known as [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone, is a potent, selective, and reversible inhibitor of the enzyme Monoacylglycerol Lipase (MAGL).[1] MAGL is a critical serine hydrolase in the central nervous system responsible for the degradation of the most abundant endocannabinoid, 2-arachidonoylglycerol (2-AG).[1][2] By inhibiting MAGL, this compound elevates the levels of 2-AG, thereby potentiating endocannabinoid signaling through cannabinoid receptors CB1 and CB2.[1] This mechanism holds significant therapeutic potential for a variety of central nervous system disorders, including those related to pain, mood, and inflammation.[1] This document provides a comprehensive technical overview of this compound's mechanism of action, its effects on neurotransmission, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Reversible MAGL Inhibition

This compound functions as a competitive inhibitor of MAGL, acting at the 2-AG substrate binding site.[1] Unlike irreversible inhibitors such as JZL184, which form a permanent covalent bond with the enzyme, the reversible nature of this compound allows for a more precise modulation of 2-AG levels that is directly related to the compound's pharmacokinetic profile.[1][2] This distinction is critical, as chronic, complete inhibition of MAGL has been associated with desensitization of the CB1 receptor.[3]

The primary consequence of MAGL inhibition by this compound is the accumulation of endogenous 2-AG in the brain.[1] 2-AG is a full agonist at both CB1 and CB2 cannabinoid receptors, and its increased availability enhances the activation of these receptors, which are key modulators of synaptic transmission.[1][4]

Modulation of Neurotransmitter Systems

The elevation of 2-AG levels by this compound leads to significant modulation of multiple neurotransmitter systems.

-

Endocannabinoid System: The primary effect is the potentiation of endocannabinoid signaling. 2-AG acts as a retrograde messenger, binding to presynaptic CB1 receptors. Activation of these receptors, which are abundant on both GABAergic and glutamatergic neurons, typically leads to a reduction in neurotransmitter release.[4] This can result in a state of disinhibition within neural circuits, an action consistent with analgesic and anxiolytic effects.[4][5] Studies in the periaqueductal grey (PAG), a key region for pain modulation, show that endocannabinoids suppress GABAergic synaptic transmission, an effect enhanced by MAGL inhibition.[4]

-

Noradrenergic System: In addition to its effects on the endocannabinoid system, administration of this compound has been shown to raise norepinephrine levels in the cortex.[1] The precise mechanism for this effect is not fully elucidated but may involve indirect modulation via endocannabinoid pathways that influence noradrenergic neuron activity. This increase in norepinephrine could contribute to the compound's overall pharmacological profile, including its analgesic properties.

Quantitative Pharmacological Data

The potency and in vivo effects of this compound have been characterized in several studies.

| Parameter | Species/Matrix | Value | Reference |

| In Vitro Potency | |||

| MAGL IC₅₀ | Human | 4.4 nM | [6] |

| MAGL IC₅₀ | Mouse | 1.1 nM | [6] |

| In Vivo Effects (Rat) | |||

| MAGL Occupancy | Brain | ~80% at 3 mg/kg | [1] |

| 2-AG Levels | Brain | Significantly increased at 3 mg/kg | [1] |

| Norepinephrine Levels | Cortex | Significantly increased at 3 mg/kg | [1] |

| Adverse Effects (Rat) | |||

| Dose for Side Effects | - | 30 mg/kg | [1] |

| Effects at High Dose | Brain | Hippocampal synaptic depression, altered sleep onset, decreased EEG gamma power | [1] |

Experimental Protocols

The characterization of this compound involves a range of in vitro and in vivo methodologies.

In Vitro MAGL Inhibition Assay

-

Objective: To determine the potency (IC₅₀) of this compound against MAGL.

-

Methodology:

-

Enzyme Source: Recombinant human or mouse MAGL, or brain homogenates.

-

Substrate: A fluorogenic substrate or native 2-AG.

-

Procedure: The enzyme is incubated with varying concentrations of this compound. The reaction is initiated by adding the substrate.

-

Detection: The rate of product formation is measured using fluorescence or by quantifying the remaining 2-AG via Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Analysis: IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

-

In Vivo Target Occupancy and Neurochemical Analysis

-

Objective: To measure MAGL occupancy and its effect on 2-AG and norepinephrine levels in the brain.

-

Methodology:

-

Animal Model: Sprague-Dawley rats.

-

Dosing: Animals are administered various doses of this compound (e.g., 3 mg/kg, 30 mg/kg) via oral gavage or other appropriate routes.

-

Tissue Collection: At specific time points post-dosing, animals are euthanized, and brain regions (e.g., cortex, hippocampus) are rapidly dissected and frozen.

-

MAGL Occupancy: Measured ex vivo using an activity-based protein profiling (ABPP) assay with a fluorescent probe that binds to the active site of serine hydrolases. The reduction in probe binding in treated animals versus vehicle controls indicates target occupancy.

-

Neurochemical Analysis: Brain tissue is homogenized and lipids (for 2-AG) or neurotransmitters (for norepinephrine) are extracted. Levels are quantified using LC-MS/MS.

-

Models of Inflammatory and Neuropathic Pain

-

Objective: To assess the antinociceptive efficacy of this compound.

-

Methodology:

-

Inflammatory Pain Model: Complete Freund's Adjuvant (CFA) is injected into the rat hind paw to induce inflammation and thermal hyperalgesia. Pain sensitivity is measured using the radiant heat hypersensitivity test.

-

Neuropathic Pain Model: Chronic Constriction Injury (CCI) of the sciatic nerve is performed to induce neuropathic pain. Pain sensitivity is assessed via the cold hypersensitivity test.

-

Treatment: this compound or vehicle is administered to the animals, and its effect on reversing the pain-like behaviors is quantified.

-

Conclusion

This compound is a well-characterized, reversible MAGL inhibitor that effectively modulates neurotransmission by amplifying endogenous 2-AG signaling. Its ability to increase 2-AG and norepinephrine levels in the brain underlies its efficacy in preclinical models of neuropathic and inflammatory pain.[1] The dose-dependent nature of its effects, with a clear therapeutic window observed at doses that provide substantial target engagement without inducing significant side effects, highlights its potential for precise pharmacological control.[1] Further research and clinical development will be crucial to translate these promising preclinical findings into therapeutic applications for human CNS disorders.

References

- 1. Pharmacologic Characterization of this compound, [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone, a Reversible, Selective, and Potent Monoacylglycerol Lipase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endocannabinoid modulation by FAAH and monoacylglycerol lipase within the analgesic circuitry of the periaqueductal grey - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for JNJ-42226314: An In Vitro Efficacy and Selectivity Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-42226314 is a potent, selective, and reversible inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system.[1][2] By blocking MAGL, this compound prevents the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), leading to its accumulation and enhanced signaling through cannabinoid receptors CB1 and CB2.[1][2] This application note provides detailed protocols for in vitro assays to characterize the potency and selectivity of this compound.

Introduction

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a critical role in terminating the signaling of 2-AG, the most abundant endocannabinoid in the central nervous system.[1][2] Inhibition of MAGL elevates 2-AG levels, which can modulate various physiological processes, including pain, inflammation, and neurotransmission. This compound has emerged as a valuable chemical probe for studying the therapeutic potential of MAGL inhibition.[1] This document outlines the methodologies for determining the in vitro inhibitory activity and selectivity of this compound.

Data Presentation

Quantitative Analysis of this compound Potency

The inhibitory potency of this compound against MAGL has been determined in various cellular and tissue preparations using a fluorometric assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Enzyme Source | IC50 (nM) |

| Human HeLa Cells | 1.13 ± 0.05 |

| Human Peripheral Blood Mononuclear Cells (PBMC) | 1.88 ± 0.41 |

| Mouse Brain | 0.67 ± 0.11 |

| Rat Brain | 0.97 ± 0.12 |

Selectivity Profile of this compound

This compound exhibits high selectivity for MAGL over other related enzymes and off-target proteins.

| Target | Inhibition |

| Human Fatty Acid Amide Hydrolase (FAAH) | IC50 > 4 µM |

| Serine Protease Panel (15 proteases) | No significant inhibition at 10 µM |

| Kinase Panel (50 kinases) | < 20% inhibition at 10 µM |

| CEREP Panel (50 targets) | Closest off-target: HTR1B (50% inhibition at 10 µM) |

Signaling Pathway

The mechanism of action of this compound involves the inhibition of MAGL, which leads to an increase in 2-AG levels. 2-AG then activates cannabinoid receptors (CB1 and CB2), influencing downstream signaling pathways. Additionally, by preventing the breakdown of 2-AG into arachidonic acid, this compound can also modulate the production of pro-inflammatory prostaglandins.

References

Application Notes and Protocols for JNJ-42226314 Fluorometric Assay for MAGL Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] Inhibition of MAGL elevates 2-AG levels, which can modulate cannabinoid receptors CB1 and CB2, presenting a promising therapeutic strategy for various conditions, including pain, inflammation, and neurodegenerative diseases.[1][2] JNJ-42226314 is a potent, selective, and reversible non-covalent inhibitor of MAGL.[3][4][5] This document provides detailed application notes and protocols for the fluorometric assay used to determine the inhibitory activity of this compound against MAGL.

Data Presentation

The inhibitory potency of this compound against MAGL has been determined in various biological systems. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values.

| Enzyme Source | Species | IC₅₀ (nM) | Reference |

| Recombinant MAGL | Human | < 5 | [5] |

| HeLa Cells | Human | 1.13 | [3][6] |

| Peripheral Blood Mononuclear Cells (PBMC) | Human | 1.88 | [3][6] |

| Brain Homogenate | Mouse | 0.67 | [3][6] |

| Brain Homogenate | Rat | 0.97 | [3][6] |

Signaling Pathway

Inhibition of MAGL by this compound directly impacts the endocannabinoid signaling pathway. By blocking the degradation of 2-AG, this compound leads to its accumulation. Elevated levels of 2-AG then act as an agonist at cannabinoid receptors (CB1 and CB2), initiating downstream signaling cascades that contribute to the therapeutic effects.

References

- 1. AffiASSAY® Monoacylglycerol Lipase (MAGL) Activity Assay Kit (Fluorometric) | AffiGEN [affiassay.com]

- 2. Pharmacologic Characterization of this compound, [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone, a Reversible, Selective, and Potent Monoacylglycerol Lipase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | MAGL inhibitor | Probechem Biochemicals [probechem.com]

- 5. eubopen.org [eubopen.org]

- 6. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols: JNJ-42226314 Monoacylglycerol Lipase (MAGL) [³H]2-Oleoylglycerol Hydrolysis Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42226314 is a potent, selective, and reversible inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG)[1][2]. By inhibiting MAGL, this compound elevates the levels of 2-AG, an endogenous agonist of the cannabinoid receptors CB1 and CB2[1]. This mechanism of action makes MAGL inhibitors like this compound promising therapeutic candidates for a variety of disorders, including pain, inflammation, and neurodegenerative diseases[1][3][4][5][6].

These application notes provide a detailed protocol for a radiolabeled in vitro assay to determine the potency and activity of this compound by measuring the inhibition of [³H]2-oleoylglycerol ([³H]2-OG) hydrolysis by MAGL. 2-oleoylglycerol is a commonly used substrate for MAGL activity assays.

Signaling Pathway of MAGL and Inhibition by this compound

The diagram below illustrates the role of MAGL in the endocannabinoid system and the mechanism of inhibition by this compound.

Figure 1: MAGL Signaling Pathway Inhibition.

Quantitative Data: In Vitro Potency of this compound

The following table summarizes the in vitro inhibitory potency of this compound against MAGL from various biological sources.

| Source of MAGL | Assay Type | IC₅₀ (nM) |

| Human HeLa cells | [³H]2-OG cleavage assay | 1.13 ± 0.05 |

| Human PBMC | [³H]2-OG cleavage assay | 1.88 ± 0.41 |

| Mouse brain | [³H]2-OG cleavage assay | 0.67 ± 0.11 |

| Rat brain | [³H]2-OG cleavage assay | 0.97 ± 0.12 |

Data sourced from EUbOPEN Chemical Probes.

Experimental Workflow: MAGL [³H]2-Oleoylglycerol Hydrolysis Assay

The workflow for determining the inhibitory activity of this compound on MAGL-mediated hydrolysis of [³H]2-oleoylglycerol is depicted below.

Figure 2: Experimental workflow for the MAGL radiometric assay.

Detailed Experimental Protocol: MAGL [³H]2-Oleoylglycerol Hydrolysis Assay

5.1. Principle

This assay measures the activity of MAGL by quantifying the release of radiolabeled [³H]glycerol from the substrate [³H]2-oleoylglycerol. The reaction is terminated, and the aqueous phase containing the hydrophilic [³H]glycerol is separated from the organic phase containing the lipophilic, unreacted [³H]2-oleoylglycerol. The radioactivity in the aqueous phase is then measured by liquid scintillation counting. The inhibitory potential of this compound is determined by measuring the reduction in [³H]glycerol formation in the presence of the compound.

5.2. Materials and Reagents

-

Enzyme Source: Homogenates from rodent brain tissue or cell lysates overexpressing MAGL (e.g., HeLa cells).

-

Substrate: [³H]2-oleoylglycerol ([³H]2-OG), specific activity ~20-60 Ci/mmol.

-

Inhibitor: this compound.

-

Assay Buffer: 10 mM Tris-HCl, pH 8.0.

-

BSA Solution: 0.5 mg/mL fatty acid-free bovine serum albumin (BSA) in Assay Buffer.

-

Stop Solution: Chloroform:Methanol (1:1, v/v).

-

Scintillation Cocktail: A suitable liquid scintillation cocktail (e.g., ScintiVerse).

-

Microcentrifuge tubes.

-

Pipettes and tips.

-

Incubator or water bath at 37°C.

-

Microcentrifuge.

-

Liquid Scintillation Counter (LSC).

5.3. Procedure

-

Enzyme Preparation:

-

Prepare brain homogenates or cell lysates containing MAGL on ice.

-

Determine the total protein concentration of the enzyme preparation using a standard protein assay (e.g., BCA or Bradford assay). The optimal amount of protein per reaction should be determined empirically to ensure linear reaction kinetics.

-

-

Inhibitor Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to obtain a range of concentrations for IC₅₀ determination. Ensure the final solvent concentration in the assay does not exceed 1%.

-

-

Assay Protocol:

-

In microcentrifuge tubes, combine the following on ice:

-

Assay Buffer

-

BSA Solution

-

MAGL enzyme preparation

-

This compound dilution or vehicle (for control and maximal activity wells)

-

-

Pre-incubate the mixture for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the [³H]2-OG substrate. The final concentration of 2-OG should be at or near its Kₘ value.

-

Incubate the reaction mixture for 15-30 minutes at 37°C. The incubation time should be within the linear range of the reaction.

-

Terminate the reaction by adding 2 volumes of ice-cold Stop Solution (Chloroform:Methanol, 1:1, v/v).

-

Vortex the tubes and centrifuge at 1,000 x g for 10 minutes to separate the aqueous and organic phases.

-

Carefully collect a defined volume of the upper aqueous phase, which contains the [³H]glycerol.

-

Transfer the aqueous sample to a scintillation vial containing the scintillation cocktail.

-

-

Data Acquisition and Analysis:

-

Measure the radioactivity (in counts per minute, CPM) of each sample using a liquid scintillation counter.

-

Control Wells:

-

Total Activity: Enzyme + Vehicle + Substrate.

-

Blank (Non-enzymatic hydrolysis): Assay Buffer + Vehicle + Substrate (no enzyme).

-

Inhibitor Wells: Enzyme + this compound + Substrate.

-

-

Calculations:

-

Subtract the CPM from the blank wells from all other readings to correct for non-enzymatic hydrolysis.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (CPM of Inhibitor Well / CPM of Total Activity Well)] x 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

-

5.4. Safety Precautions

-

Follow all institutional guidelines for handling radioactive materials.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Handle all organic solvents in a well-ventilated area or a chemical fume hood.

-

Dispose of all radioactive and chemical waste according to institutional protocols.

References

- 1. Pharmacologic Characterization of this compound, [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone, a Reversible, Selective, and Potent Monoacylglycerol Lipase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Blockade of 2-Arachidonoylglycerol Hydrolysis by Selective Monoacylglycerol Lipase Inhibitor 4-Nitrophenyl 4-(Dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184) Enhances Retrograde Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eubopen.org [eubopen.org]

JNJ-42226314: Application Notes for HeLa Cells and Human PBMCs

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42226314 is a potent, reversible, and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] By inhibiting MAGL, this compound effectively increases the levels of 2-AG, a key endogenous ligand for the cannabinoid receptors CB1 and CB2.[2] This modulation of the endocannabinoid system holds significant therapeutic potential for a variety of disorders, including those related to pain, inflammation, and neurodegeneration.[3][4] This document provides detailed application notes and protocols for the use of this compound in two common human cell lines: HeLa, a cervical cancer cell line, and peripheral blood mononuclear cells (PBMCs), a mixed population of primary immune cells.

Mechanism of Action

This compound acts as a competitive inhibitor at the active site of the MAGL enzyme. This inhibition prevents the hydrolysis of 2-AG into arachidonic acid and glycerol. The resulting accumulation of 2-AG leads to enhanced activation of cannabinoid receptors (CB1 and CB2), which can trigger various downstream signaling cascades. In cancer cells, MAGL inhibition has been shown to impact fatty acid metabolism, potentially affecting cell migration, invasion, and survival.[5][6] In immune cells like PBMCs, modulation of the endocannabinoid system can influence inflammatory responses and cytokine production.[7][8]

View DOT script for Signaling Pathway Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacologic Characterization of this compound, [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone, a Reversible, Selective, and Potent Monoacylglycerol Lipase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]

- 5. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monoacylglycerol Lipase (MAGL) Inhibition Attenuates Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for PET Imaging of Monoacylglycerol Lipase (MAGL) in the Brain

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Positron Emission Tomography (PET) imaging to study the monoacylglycerol lipase (MAGL) in the brain. This document outlines the application of the potent and reversible MAGL inhibitor, JNJ-42226314, in conjunction with the radiolabeled tracer [¹⁸F]MAGL-2102 for the quantitative assessment of MAGL expression and engagement by therapeutic candidates.

Introduction to MAGL and its Imaging

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid signaling pathway, primarily responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol.[1] Dysregulation of MAGL activity has been implicated in various neurological and psychiatric disorders, making it an attractive target for drug development.[2] PET imaging with specific radiotracers allows for the non-invasive quantification and visualization of MAGL in the living brain, providing a powerful tool for understanding its role in disease and for the development of novel therapeutics.[3]

This compound is a highly potent, selective, and reversible inhibitor of MAGL.[1][4] While not a PET tracer itself, it serves as an essential tool in PET imaging studies as a blocking agent to confirm the specificity of the radiotracer signal for MAGL.[3] The PET tracer [¹⁸F]MAGL-2102, a fluorine-18 labeled analog developed from the same structural class as this compound, has demonstrated excellent properties for imaging MAGL in the brain.[3]

Quantitative Data Summary